Product packaging for Ferric-EDTA(Cat. No.:CAS No. 17099-81-9)

Ferric-EDTA

Cat. No.: B093623
CAS No.: 17099-81-9
M. Wt: 345.06 g/mol
InChI Key: UOMQUZPKALKDCA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ferric-EDTA, or iron(III) ethylenediaminetetraacetic acid sodium salt, is a coordination complex known for its high affinity for ferric ions (Fe³⁺), forming a stable, water-soluble complex that prevents iron precipitation at neutral pH . This characteristic is crucial for its primary research and industrial applications. In agricultural and plant science research, this compound is extensively used as a micronutrient source in hydroponic systems and nutrient solutions, such as the Hoagland solution, to study and counteract iron chlorosis in plants . Its stability ensures bioavailable iron is delivered to plants under experimental conditions. In environmental science, the complex plays a role in wet scrubbing processes for gas denitrification, where it binds nitric oxide (NO), and research focuses on the regeneration of the absorption solution . Furthermore, in biochemistry and molecular biology, EDTA is a classic chelating agent used to deactivate metal-dependent enzymes by sequestering metal ions, which is essential for studying enzyme mechanisms or preserving biological samples . The compound is a yellow solid, soluble in water, and its mechanism of action involves the hexadentate ligand EDTA wrapping around the iron center, binding via four carboxylate oxygen atoms and two amine nitrogen atoms . Researchers value this compound for providing a soluble and stable source of ferric iron in controlled experimental systems. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FeN2O8 B093623 Ferric-EDTA CAS No. 17099-81-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMQUZPKALKDCA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FeN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15275-07-7 (Parent)
Record name Ethylenediaminetetraacetic acid, Fe(III) chelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017099819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0066163
Record name Fe(III)-EDTA complex (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17099-81-9
Record name Ferric-EDTA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17099-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediaminetetraacetic acid, Fe(III) chelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017099819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, hydrogen (1:1), (OC-6-21)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fe(III)-EDTA complex (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Structural Characterization of Ferric Edta Complexes

Established Synthetic Pathways for Ferric-EDTA Production

Multiple methods exist for the synthesis of this compound. A common approach involves the reaction between an iron(III) salt, such as iron(III) chloride, and a salt of EDTA, like disodium (B8443419) EDTA (Na₂H₂EDTA·2H₂O), often in an aqueous solution. cuhk.edu.hkscribd.com Another pathway utilizes the reaction between EDTA tetrasodium (B8768297) and iron(III) chloride. google.com

A prominent and efficient method for producing this compound involves the aeration of a solution containing a ferrous (Fe²⁺) salt and EDTA. wikipedia.org This process leverages the oxidation of iron(II) to iron(III) by oxygen from the air. The ferrous complex is formed first and is subsequently oxidized to the more stable ferric complex. acs.orgacs.org A typical reaction involves combining ferrous sulfate (B86663) and an aqueous solution of EDTA, followed by aeration. wikipedia.orgirochelating.com The chemical equation for this process can be represented as:

FeSO₄∙7H₂O + K₂H₂Y + 1/4 O₂ → K[FeY(H₂O)]H₂O + KHSO₄ + 5.5 H₂O (where Y represents the EDTA tetraanion) wikipedia.org

This aeration step is crucial for converting the ferrous chelate to the ferric form. nih.gov The rate of this oxidation reaction is influenced by several factors, including pH, temperature, and the concentration of reactants. acs.org During this process, reactive oxygen species such as hydroxyl radicals can be formed, which may lead to some degradation of the EDTA ligand. google.com

Table 1: Overview of Aeration-Based Synthesis of this compound

ReactantsProcessKey TransformationProduct
Ferrous Sulfate (FeSO₄∙7H₂O), Disodium EDTA (Na₂H₂EDTA) or Dipotassium EDTA (K₂H₂Y), WaterAeration (bubbling air/oxygen through the solution)Oxidation of Iron(II) to Iron(III)This compound Complex ([Fe(EDTA)(H₂O)]⁻)

Crystallographic Analysis and Molecular Structure of this compound

Crystallographic studies have provided detailed insights into the solid-state structure of this compound complexes. The sodium salt, specifically Na[FeEDTA(H₂O)]·2H₂O, has been isolated and analyzed. conicet.gov.ar X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system. conicet.gov.ar

The EDTA⁴⁻ anion is a versatile hexadentate ligand, meaning it can bind to a central metal ion through six donor atoms: two nitrogen atoms and four carboxylate oxygen atoms. cuhk.edu.hkrsc.org This multidentate binding, known as chelation, results in a highly stable complex. rsc.orgbris.ac.uk

In the this compound complex, the EDTA ligand typically wraps around the Fe³⁺ ion, forming an octahedral or a distorted octahedral geometry. bris.ac.ukpurdue.edudoubtnut.com However, structural analyses have shown that the iron(III) ion in the complex is often seven-coordinate. wikipedia.orgconicet.gov.ar This is achieved by the hexadentate EDTA ligand and an additional water molecule occupying the seventh coordination site. conicet.gov.ar This results in a pseudo-pentagonal bipyramidal structure. conicet.gov.ar In some instances, EDTA may act as a pentadentate ligand, with one of its carboxylate arms remaining uncoordinated while a water molecule occupies the sixth position to complete an octahedral geometry. bris.ac.uk

Water molecules play a critical role in the structure of this compound, both in the solid state and in aqueous solution. As mentioned, a water molecule is frequently found in the inner coordination sphere, directly bonded to the Fe³⁺ ion. wikipedia.orgconicet.gov.arrsc.org This coordinated water molecule is a key feature of the seven-coordinate structure of the [Fe(EDTA)(H₂O)]⁻ anion. wikipedia.orgconicet.gov.ar

Beyond the inner coordination sphere, additional water molecules form outer hydration shells through hydrogen bonding. In the crystalline form Na[Fe(EDTA)(H₂O)]·2H₂O, two water molecules are present as water of crystallization, stabilizing the crystal lattice. wikipedia.orgconicet.gov.ar In aqueous solutions, the complex is surrounded by a first and a second hydration shell, which influence its properties and reactivity. osti.govmdpi.com The presence of these hydration layers is fundamental to the high solubility of the anionic this compound complex in water. wikipedia.org

Table 2: Crystallographic and Structural Data for Na[FeEDTA(H₂O)]·2H₂O

ParameterDescriptionSource(s)
Formula Na[Fe(EDTA)(H₂O)]·2H₂O conicet.gov.ar
Crystal System Monoclinic conicet.gov.ar
Space Group Cc conicet.gov.ar
Molecules per Unit Cell (Z) 4 conicet.gov.ar
Iron(III) Coordination Seven-coordinate wikipedia.orgconicet.gov.ar
Coordination Geometry Pseudo-pentagonal bipyramidal conicet.gov.ar
Ligand Denticity EDTA: Hexadentate; H₂O: Monodentate conicet.gov.ar

Advanced Spectroscopic Characterization Techniques for this compound

A variety of spectroscopic methods are employed to characterize the this compound complex. Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the carboxylate groups and the metal-ligand bonds, providing diagnostic information about the coordination geometry. nih.govresearchgate.net Electronic absorption spectroscopy is also utilized to study the complex in solution. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic properties of this compound in solution. psu.edu Due to the paramagnetic nature of the high-spin Fe³⁺ ion, NMR studies often focus on the relaxation times (T1 and T2) of solvent protons, which are significantly affected by the complex. nih.govnih.gov

Pulsed NMR techniques have been used to obtain structural information about different species of the this compound complex in solution, such as the monohydroxy [Fe(edta)(OH)]²⁻ and dihydroxy [Fe(edta)(OH)₂]³⁻ species that form in alkaline media. psu.edu By measuring proton relaxation times, it is possible to probe changes in the coordination sphere. psu.edu For instance, the formation of peroxy-complexes at different pH values results in measurable changes in relaxation times, providing insight into the reaction mechanism. psu.edu More recent studies on Fe(III)-EDTA derivatives combine ¹H and ¹⁷O NMR data with computational analysis to thoroughly characterize water exchange kinetics, rotational dynamics, and electronic relaxation, which are crucial for understanding the complex's behavior in solution. rsc.orguniupo.it

Table 3: Selected Proton Relaxation Times (T₂) for this compound Species at 25°C

SpeciespHT₂ (milliseconds)Source(s)
[Fe(edta)(OH)]²⁻9.0590 (calculated) psu.edu
Peroxy-complex at pH 99.0Time-dependent decrease from initial value psu.edu
[Fe(edta)(OH)₂]³⁻11.0400 psu.edu
Peroxy-complex at pH 1111.0400 (unchanged) psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complex Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique for characterizing this compound complexes. It provides significant insights into the electronic structure of the complex and serves as a straightforward method for its identification and quantification. researchgate.net The principle relies on the absorption of UV or visible light by the molecule, which promotes electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic transitions.

When EDTA chelates with the ferric ion (Fe³⁺), a distinct change in the UV-Vis absorption spectrum is observed compared to the spectrum of the uncomplexed, aqueous ferric ion. researchgate.netresearchgate.net The free ferric ion in an acidic aqueous solution has absorption bands with a maximum at approximately 240 nm and another below 200 nm. cdnsciencepub.com Upon the formation of the this compound complex, a new, intense absorption band appears. researchgate.net This is because the formation of the coordinate bonds between the iron center and the EDTA ligand creates new molecular orbitals, and thus new possible electronic transitions.

The most significant of these transitions for the this compound complex are ligand-to-metal charge transfer (LMCT) bands. mpg.deacs.org These LMCT transitions are responsible for the complex's strong absorbance in the ultraviolet region. Research indicates that the Fe³⁺-EDTA complex exhibits a primary, intense absorption maximum (λ-max) at approximately 258-260 nm. sielc.comnih.gov This strong absorbance is so characteristic that it forms the basis for the spectrophotometric determination of EDTA. sielc.comnih.gov The reaction between disodium edetate and ferric chloride in an acidic medium produces the NaFeEDTA complex, which can be reliably measured at a λ-max of 270 nm for quantification purposes. nih.gov

Detailed spectroscopic investigations into related compounds, such as the Fe(III)−EDTA−peroxide complex, have further elucidated the electronic structure. In that specific complex, at least six excited states were identified, including ligand field transitions and multiple peroxide-to-iron LMCT transitions. mpg.deacs.orgfigshare.com This demonstrates the power of UV-Vis spectroscopy, often in conjunction with other techniques, to map the complex electronic landscape of these molecules. mpg.deacs.org

UV-Vis spectroscopy is also highly effective for complex identification and for distinguishing between different but related species in solution. For example, the formation of the this compound complex in an acidic medium is clearly marked by the shift of the sharp charge transfer band of the free Fe(III) ion to shorter wavelengths. researchgate.net Furthermore, different iron-EDTA species possess unique spectral signatures. While Fe(III)-EDTA has its main peak around 258 nm, the Fe(II)EDTA-NO complex has a distinct absorption maximum at 438 nm. pjoes.compjoes.com This allows for the direct and selective determination of Fe(II)EDTA-NO even in the presence of Fe(II)EDTA and Fe(III)EDTA, as the latter two have negligible absorbance at that specific wavelength. pjoes.com

Interactive Data Tables

Table 1: UV-Vis Absorption Maxima for this compound and Related Species

Compound/SpeciesWavelength Maximum (λ-max)Solution ConditionsReference(s)
This compound Complex~258 nm0.1N H₂SO₄ nih.gov
This compound Complex260 nmMobile phase: 2% MeCN in water with 0.1% H₂SO₄ sielc.com
NaFeEDTA Complex270 nm0.1 N HCl nih.gov
Fe(III) ion (aqueous)~240 nmPerchloric acid solution cdnsciencepub.com
Fe(III)-EDTA-H₂O₂ Complex525 nmIn presence of NH₃ researchgate.net
Fe(II)EDTA-NO Complex438 nmpH 5.23–8.07 pjoes.compjoes.com
Tris-1,10-phenanthroline iron(II)510 nmpH ~5 pjoes.com

Coordination Chemistry and Speciation of Ferric Edta in Aqueous Systems

Thermodynamic Stability Constants and Formation Equilibria of Ferric-EDTA

This compound is known for its high thermodynamic stability. The formation of this complex involves the ferric ion (Fe³⁺) and the ethylenediaminetetraacetate (B1237979) (EDTA) ligand. The equilibrium for the formation of the 1:1 complex is represented as:

Fe³⁺ + EDTA⁴⁻ ⇌ [Fe(EDTA)]⁻

The stability of this complex is quantified by its stability constant (log K), which is approximately 25.1. laboratorynotes.com This high value signifies a very strong binding affinity between the ferric ion and the EDTA ligand.

The stability of this compound is notably higher than that of other common iron chelates, such as ferric citrate (B86180). This difference in stability is a key factor in their differing applications and effectiveness. Quantum chemistry calculations have indicated that the iron complex with EDTA is more stable than the iron complex with citrate, with the free energy of the this compound ensemble being 15.8 kcal/mol lower. nih.govmdpi.com This superior stability means that this compound is less prone to releasing free iron ions, which can be crucial in various applications. nih.gov

ChelateStability Constant (log K)
This compound25.1 laboratorynotes.com
Ferric-Citrate~11.4

This table illustrates the significant difference in thermodynamic stability between this compound and Ferric-Citrate.

pH-Dependent Speciation and Hydrolytic Equilibria of this compound

The chemical form, or speciation, of this compound in water is highly dependent on the pH of the solution. At a pH near neutral, the predominant species is [Fe(EDTA)(H₂O)]⁻. wikipedia.org In this complex, the EDTA ligand is pentadentate, meaning five of its potential binding sites are attached to the iron ion, leaving one carboxylate arm free. The sixth coordination site on the iron is occupied by a water molecule. wikipedia.org

As the pH increases, the complex undergoes hydrolytic equilibria, where the coordinated water molecule can lose a proton.

With increasing pH, the [Fe(EDTA)(H₂O)]⁻ complex deprotonates to form the hydroxo complex, [Fe(EDTA)(OH)]²⁻. rsc.orgrsc.org This species becomes the dominant form in the pH range of approximately 7.5 to 10. researchgate.net At a pH of 10.6, the monohydroxo species can reach a maximum of 99.9% of the total this compound concentration. researchgate.net The formation of this hydroxo complex is represented by the equilibrium:

[Fe(EDTA)(H₂O)]⁻ ⇌ [Fe(EDTA)(OH)]²⁻ + H⁺

At higher pH levels, further reactions can lead to the formation of a dimeric μ-oxo complex, [(edta)Fe–O–Fe(edta)]⁴⁻. rsc.org The hydroxo and oxo complexes are considered substitutionally inert compared to the more labile aqua complex. rsc.orgrsc.org The reactivity of these different species varies, with the hydrolyzed form, Fe(OH)EDTA, being identified as a reactive intermediate in certain oxidation reactions. researchgate.netcdnsciencepub.com

Ligand Exchange Kinetics and Mechanisms in this compound Systems

The rates and mechanisms of ligand exchange are critical to understanding the reactivity of this compound with other molecules in solution.

The exchange of the coordinated water molecule in [Fe(EDTA)(H₂O)]⁻ with water from the bulk solvent is a key kinetic process. Studies on the analogous ferrous complex, [Fe(II)(edta)(H₂O)]²⁻, have shown that this water exchange occurs via a dissociatively activated interchange (Id) mechanism. researchgate.netnih.gov This mechanism involves the stretching and eventual breaking of the iron-water bond as the rate-determining step, before a new water molecule binds. The water-exchange rate constant for [Fe(II)(edta)(H₂O)]²⁻ has been determined to be (2.7 ± 0.1) x 10⁶ s⁻¹ at 298.2 K. researchgate.netnih.gov This indicates a very labile coordinated water molecule. A limiting rate constant of 2 × 10⁵ s⁻¹ was observed at high sulfite (B76179) concentrations for the ferric complex, where the dissociation of the coordinated water molecule becomes the rate-limiting step, supporting a dissociative (D) mechanism. rsc.orgrsc.org

The kinetics of complex formation between this compound and other ligands, such as sulfur(IV) oxides (e.g., sulfite), have been investigated. The reaction between [Fe(EDTA)(H₂O)]⁻ and sulfite (SO₃²⁻) to form [Fe(EDTA)(SO₃)]³⁻ is controlled by the equilibria involving the aqua, hydroxo, and oxo-dimer species. rsc.org The aqua complex is extremely labile and is the reactive species in this complex formation. rsc.orgrsc.org The rate constant for the formation of [Fe(EDTA)(SO₃)]³⁻ from [Fe(EDTA)(H₂O)]⁻ and SO₃²⁻ was found to be 4 × 10⁴ dm³ mol⁻¹ s⁻¹ at 25 °C. rsc.orgrsc.org

Redox Chemistry and Electron Transfer Mechanisms of Ferric Edta

Electrochemical Properties and Redox Potentials of the Fe(III)/Fe(II)-EDTA Couple

The Fe(III)/Fe(II)-EDTA system exhibits well-defined electrochemical behavior, making it a model for studying electron transfer reactions. The redox potential of this couple is a key parameter governing its reactivity.

Cyclic voltammetry is a powerful technique to investigate the redox properties of the Fe(III)/Fe(II)-EDTA couple. Studies have shown that the complex undergoes a reversible or quasi-reversible one-electron transfer process. rsc.orgrsc.org In aqueous solutions, cyclic voltammograms of Ferric-EDTA display well-defined anodic and cathodic peaks, characteristic of this electrochemical behavior. rsc.orguniupo.it

The half-wave potential (E₁/₂) of the Fe(III)/Fe(II)-EDTA couple is influenced by factors such as pH and the presence of other coordinating ligands. nih.govresearchgate.net For instance, in a neutral to slightly acidic medium (pH 3.8 to 6.8), the E₁/₂ was found to be constant at -110 mV versus a silver/silver chloride (Ag/AgCl) electrode. researchgate.net However, in the low pH range (below 3.8), the formal potential decreases by 130 mV per pH unit. researchgate.net Other studies have reported E₁/₂ values for Fe(III)/Fe(II)-EDTA and its derivatives in the range of +97 to +294 mV versus the Normal Hydrogen Electrode (NHE). rsc.org The redox potential is a critical factor, for example, in applications where the complex might be reduced in vivo, potentially leading to its dissociation. rsc.org

Interactive Data Table: Half-Wave Potentials of Fe(III)/Fe(II)-EDTA and Derivatives

Complex E₁/₂ (mV vs. NHE) Reference
[Fe(t-CDTA)]⁻ +97 rsc.org
[Fe(c-CDTA)]⁻ +136 rsc.org
[Fe(PhDTA)]⁻ +136 rsc.org
[Fe(CpDTA)]⁻ +136 rsc.org
[Fe(PDTA)]⁻ +260 rsc.org

Oxidation Kinetics of Ferrous-EDTA to this compound by Oxidizing Agents

The oxidation of the more reactive Ferrous-EDTA to the Ferric form is a critical reaction in many industrial and environmental contexts, such as flue gas treatment. acs.orgosti.gov

The oxidation of Ferrous-EDTA by molecular oxygen is not a simple, single-step process. Detailed kinetic studies have revealed a multistep mechanism. acs.org The reaction is reported to be first order in oxygen and second order in the ferrous chelate under certain industrial conditions. osti.gov

A proposed four-step mechanism involves:

The initial reaction of the aquated Ferrous-EDTA complex, [Fe(II)(EDTA)H₂O]²⁻, with molecular oxygen in a substitution-controlled process to form an oxygenated intermediate, [Fe(II)(EDTA)O₂]²⁻. acs.org

An intramolecular electron transfer to form an Fe(III)-superoxo species. acs.org

This intermediate then reacts with a second [Fe(II)(EDTA)H₂O]²⁻ complex, followed by another electron transfer to yield a peroxo-bridged dinuclear complex, [Fe(III)(EDTA)−O₂²⁻−Fe(III)(EDTA)]⁴⁻. acs.org

This dinuclear species rapidly decomposes to produce two molecules of the monomeric this compound, [Fe(III)(EDTA)]⁻, and hydrogen peroxide (H₂O₂), which can then further react with remaining Ferrous-EDTA. acs.orgfrontiersin.org

In applications such as the simultaneous removal of sulfur oxides (SOx) and nitrogen oxides (NOx) from flue gases, Ferrous-EDTA is oxidized by various species present in the gas stream. acs.org Both nitrogen monoxide (NO) and nitrogen dioxide (NO₂) can oxidize Ferrous-EDTA to this compound. acs.orgosti.gov This oxidation is often an undesired side reaction because the resulting this compound does not react with NO, diminishing the effectiveness of the scrubbing solution. acs.orgnih.gov The presence of oxygen in the flue gas also contributes significantly to the oxidation of the ferrous complex. osti.govrsc.org

Reduction Kinetics of this compound by Various Reductants

The regeneration of Ferrous-EDTA from this compound is essential for the sustainability of processes that rely on the redox cycling of the iron chelate.

Several metal powders have been investigated for their ability to reduce this compound back to its ferrous form. acs.orgresearchgate.net Zinc and aluminum powders have been identified as particularly effective reducing agents. acs.orgresearchgate.net The reduction rate is influenced by several parameters, including the initial concentration of this compound, the molar ratio of the metal to the complex, the pH of the solution, and the temperature. acs.orgrsc.org

Kinetic studies have been conducted in batch reactors to determine the rate expressions for the reduction of [Fe(III)(EDTA)(H₂O)]⁻ by these metal powders. acs.org It was found that the reduction rate using normal-sized zinc powder is faster than that of aluminum and tin powders. researchgate.net Furthermore, the use of nano-sized zinc powder can significantly enhance the reduction rate, being approximately 11 times faster than normal-sized zinc powder. nih.gov Iron powder has also been studied as a reductant, with findings indicating that oxygen can impede the reduction rate. rsc.orgrsc.org

Interactive Data Table: Parameters Investigated in the Reduction of this compound by Metal Powders. acs.org

Parameter Range Investigated
Initial [Fe(III)(EDTA)(H₂O)]⁻ Concentration 0.010–0.100 M
[Metal]₀/[Fe(III)(EDTA)(H₂O)]⁻₀ Ratio 10–100
Initial pH 3–9

Regenerative Reduction Processes for Ferrous-EDTA Regeneration in Industrial Contexts

In many industrial applications, particularly in flue gas treatment for the removal of nitrogen oxides (NOx), the efficacy of the process relies on the continuous regeneration of the active ferrous-EDTA (Fe(II)EDTA) complex from its oxidized form, this compound (Fe(III)EDTA). acs.orgresearchgate.netrsc.org The oxidation of Fe(II)EDTA to Fe(III)EDTA occurs as it captures NO, rendering it inactive for further NO absorption. acs.orgresearchgate.netrsc.org Therefore, efficient regeneration of Fe(II)EDTA is a critical step for the economic viability and sustained operation of such systems. acs.org

Several methods have been developed for the regeneration of Fe(II)EDTA, broadly categorized as chemical reduction, catalytic reduction, and bioreduction. acs.org

Chemical Reduction: This approach involves the use of various reducing agents.

Sulfite (B76179)/Bisulfite: In processes where simultaneous removal of sulfur dioxide (SO2) and NOx is required, sulfite and bisulfite ions, formed from the dissolution of SO2 in the aqueous scrubbing solution, can act as reducing agents to regenerate Fe(II)EDTA. scholarsresearchlibrary.com

Ascorbic Acid (Vitamin C): Ascorbic acid has been demonstrated to be a powerful reducing agent for Fe(III)EDTA, achieving nearly 100% reduction efficiency under optimal conditions. rsc.org The reduction is favorable in acidic to neutral environments and its efficiency increases with the molar ratio of ascorbic acid to Fe(III)EDTA. rsc.org

Nanoscale Zero-Valent Iron (NZVI): NZVI has proven effective in regenerating Fe(II)EDTA from both Fe(III)EDTA and the Fe(II)EDTA-NO complex. researchgate.netrsc.org Its high reactivity makes it a promising agent for regenerating spent absorption solutions. researchgate.netrsc.org

Other Reducing Agents: Other chemical reductants like sodium dithionite (B78146) (Na2S2O4) and hydrazine (B178648) have also been explored, though their industrial application can be limited by factors such as cost and the formation of undesirable byproducts. scholarsresearchlibrary.com

Catalytic Reduction: This method often utilizes a catalyst to enhance the reduction process.

Activated Carbon: Activated carbon can serve as a catalyst to accelerate the regeneration of Fe(II)EDTA, particularly in the presence of sulfite/bisulfite. scholarsresearchlibrary.com Its large surface area provides active sites for the reduction reaction to occur more efficiently. scholarsresearchlibrary.com

Bioreduction: This technique employs microorganisms to facilitate the reduction of Fe(III)EDTA.

Microbial Reduction: Certain bacteria, such as Escherichia coli and Klebsiella sp., are capable of reducing Fe(III)EDTA back to Fe(II)EDTA. rsc.org This process can be integrated into what is known as an electrobiofilm reactor, where both an electric current and a carbon source (like glucose) act as electron donors for the microbial reduction. nih.gov

Below is a data table summarizing the different regenerative reduction processes for Ferrous-EDTA.

Regeneration MethodReducing Agent/CatalystKey Findings & Conditions
Chemical Reduction Sulfite/BisulfiteEffective in simultaneous SO2 and NOx removal systems. scholarsresearchlibrary.com
Ascorbic AcidHigh efficiency (near 100%); favored by acidic to neutral pH. rsc.org
Nanoscale Zero-Valent Iron (NZVI)Effective for reducing both Fe(III)EDTA and Fe(II)EDTA-NO. researchgate.netrsc.org
Catalytic Reduction Activated CarbonAccelerates reduction, especially with sulfite/bisulfite. scholarsresearchlibrary.com
Bioreduction Microorganisms (E. coli, Klebsiella sp.)Can be enhanced in an electrobiofilm system with an electric current and carbon source. rsc.orgnih.gov

Role of this compound in Redox Cycling and Reactive Species Generation

This compound plays a crucial role in redox cycling, a process involving the repeated acceptance and donation of electrons, which can lead to the generation of reactive oxygen species (ROS). aocs.org This activity is central to its function in various chemical and biological systems.

Interaction with Hydrogen Peroxide and Hydroxyl Radical Generation

The interaction between this compound and hydrogen peroxide (H2O2) is a key aspect of Fenton-like chemistry. This reaction leads to the production of the highly reactive hydroxyl radical (•OH). nih.govnih.govportlandpress.com The generated hydroxyl radicals are potent oxidizing agents capable of degrading a wide range of organic molecules. nih.govnih.govportlandpress.com

However, there is some debate in the scientific community regarding the exact nature of the oxidizing species formed. Some studies suggest that under certain conditions, particularly at circumneutral pH, the reaction between ferrous-EDTA and H2O2 may not produce free hydroxyl radicals, but rather a different oxidizing intermediate, possibly a ferryl-EDTA complex (FeO(II)EDTA). researchgate.netnih.gov This intermediate is also a strong oxidant but may exhibit different reactivity patterns compared to the free hydroxyl radical. researchgate.net

The generation of hydroxyl radicals from the this compound/H2O2 system is significantly influenced by the presence of superoxide (B77818) radicals.

Superoxide-Dependent Reduction of this compound in Fenton-like Chemistry

For the Fenton reaction to proceed catalytically, the ferric iron (Fe(III)) must be reduced back to ferrous iron (Fe(II)). In the context of this compound, this reduction is often dependent on the presence of superoxide radicals (O2•−). nih.govnih.govportlandpress.com It has been suggested that H2O2 is not effective in reducing the chelated ferric iron. mdpi.com Instead, superoxide radicals play a crucial role in regenerating the Fe(II)EDTA complex, which can then react with H2O2 to produce hydroxyl radicals. nih.govnih.govportlandpress.commdpi.com

The table below presents research findings on the interaction of this compound with reactive oxygen species.

InteractionReactantProduct/EffectKey Research Finding
Fenton-like Reaction Hydrogen Peroxide (H2O2)Hydroxyl Radical (•OH)This compound reacts with H2O2 to form •OH, a potent oxidizing agent. nih.govnih.govportlandpress.com
Redox Cycling Superoxide Radical (O2•−)Ferrous-EDTA (Fe(II)EDTA)The reduction of this compound to Ferrous-EDTA is dependent on superoxide radicals, not H2O2. nih.govnih.govportlandpress.commdpi.com
Oxidizing Intermediate Hydrogen Peroxide (H2O2)Ferryl-EDTA Complex (FeO(II)EDTA)Some evidence suggests the formation of a ferryl-EDTA complex instead of free •OH under certain conditions. researchgate.netnih.gov

Degradation Pathways and Environmental Transformation of Ferric Edta

Photodegradation of Ferric-EDTA Complexes

The interaction of this compound with sunlight initiates a series of photochemical reactions that lead to the breakdown of the EDTA ligand. This process is a critical pathway for the removal of this persistent chelate from sunlit natural waters.

The photodegradation of the Fe(III)-EDTA complex is initiated by the absorption of UV and blue radiation. usda.govusda.gov This absorption of light energy promotes a ligand-to-metal charge transfer (LMCT) reaction. ub.edu In this process, an electron is transferred from the EDTA ligand to the ferric iron (Fe(III)), resulting in the transient formation of ferrous iron (Fe(II)) and an oxidized EDTA radical. This initial photoreduction of the iron center is the key step that destabilizes the complex and initiates the subsequent degradation of the organic ligand. ub.edu The wavelength of light required to photodegrade Fe(III)-EDTA is in the fraction of sunlight below 400 nm, within the UV range. epa.gov

The photolysis of iron complexes, including this compound, is a known source of reactive oxygen species (ROS) in aqueous environments. The process can lead to the generation of highly reactive hydroxyl radicals (•OH). While the direct photolysis of Fe(III)-hydroxy complexes is a confirmed pathway for •OH production, the photodegradation of Fe(III)-EDTA also contributes to oxidative processes in the environment. semanticscholar.org Oral supplementation of sodium iron EDTA has been associated with a significant increase in fecal ROS generation, indicating that the complex can participate in reactions that produce these reactive species. nih.gov The photo-Fenton process, which involves iron complexes and hydrogen peroxide, is enhanced by light and leads to the generation of hydroxyl radicals, which are powerful oxidizing agents capable of degrading organic pollutants. conicet.gov.ar

The rate and extent of this compound photodegradation are influenced by several environmental factors:

pH: The photodegradation rate is pH-dependent, with studies showing it is most rapid at a pH of 4.5. acs.orgepa.gov At an initial concentration of 0.0016 M and a light intensity of 4000-ft candles, complete removal of Fe(III)-EDTA was observed after 24 hours at pH 4.5 and 6.9, while it took 32 hours at pH 8.5. acs.orgepa.gov The complex remains soluble and stable across a pH range of 4.0 to 6.3. usda.gov

Light Energy: The degradation process is driven by the absorption of UV and blue light. usda.govresearchgate.net The rate of photodegradation in nutrient solutions was found to increase with higher irradiance intensity. researchgate.net Storing fertilizer solutions containing this compound in light-impervious containers prevents this degradation. usda.gov

Oxygen Availability: The presence of oxygen influences the reaction pathways. Aerobic photodegradation leads to a cascade of products, as the initial photoreduction of Fe(III) to Fe(II) is followed by re-oxidation of the iron by dissolved oxygen, creating a catalytic cycle that continues to break down the EDTA ligand.

Table 1: Effect of pH on this compound Photodegradation Time

pHInitial Concentration (M)Light Intensity (ft-candles)Time for Complete Removal (hours)
4.50.0016400024
6.90.0016400024
8.50.0016400032

The aerobic photodegradation of this compound results in the stepwise breakdown of the EDTA molecule into several smaller, more biodegradable organic compounds. The major identified products include:

Ethylenediaminetriacetic acid (ED3A)

Ethylenediaminediacetic acid (EDDA)

Iminodiacetic acid (IDA)

Formaldehyde (B43269)

Carbon dioxide

Glycine acs.orgepa.gov

Other reported degradation products include N-carboxymethyl-N,N'-ethylenediglycine, N,N'-ethylenediglycine, N-carboxymethyl-N-aminoethyleneglycine, and N-aminoethyleneglycine. epa.gov Notably, nitrilotriacetic acid (NTA) was not detected as a photodegradation product. acs.orgepa.gov The degradation proceeds by the successive removal of acetate (B1210297) groups from the EDTA molecule. acs.org

Table 2: Major Photodegradation Products of this compound

Product NameChemical Formula
Ethylenediaminetriacetic acid (ED3A)C8H14N2O6
Ethylenediaminediacetic acid (EDDA)C6H12N2O4
Iminodiacetic acid (IDA)C4H7NO4
FormaldehydeCH2O
Carbon dioxideCO2
GlycineC2H5NO2

Thermal Decomposition Mechanisms of this compound

At elevated temperatures, this compound complexes become unstable and undergo thermal decomposition, which represents another significant degradation pathway, particularly in industrial applications or specific environmental niches.

In the absence of molecular oxygen and at temperatures above 100°C, the ferric iron (Fe(III)) in the complex oxidizes the coordinated EDTA ligand through an internal electron transfer process. cdnsciencepub.comcdnsciencepub.com This reaction reduces Fe(III) to Fe(II) and results in the primary oxidation product, ethylenediaminetriacetic acid (ED3A). cdnsciencepub.comcdnsciencepub.com

The rate of this reaction is directly proportional to the concentration of Fe(III) and inversely proportional to the pH. cdnsciencepub.comresearchgate.net For instance, at 125°C, the half-life of Fe(III) in the presence of excess EDTA is approximately 3 hours at pH 9.3, but increases significantly to over 70 hours at pH 5.4. cdnsciencepub.comresearchgate.net The activation energy for this reaction has been determined to be 28.6 kcal/mol. cdnsciencepub.comresearchgate.net

Further decomposition at higher temperatures has been noted. At 140°C, formaldehyde and Fe(II) were detected as decomposition products. aip.orgtandfonline.com Studies involving hydrothermal decomposition at temperatures between 180°C and 275°C have shown complete decomposition of the chelate, leading to the formation of crystalline iron structures like magnetite. aip.orgtandfonline.com Theoretical studies suggest that at high temperatures, the carboxylic acid groups of the EDTA ligand can readily break off to form CO2, leading to the decomposition of the complex. nih.gov

Table 3: Effect of pH on the Half-life of Fe(III) during Thermal Decomposition of this compound at 125°C

pHHalf-life of Fe(III) (hours)
9.3~3
5.4>70

Influence of Temperature and pH on Thermal Decomposition Kinetics and Half-Life

The thermal stability of this compound is significantly influenced by both temperature and pH. At elevated temperatures, the complex undergoes degradation through various reaction pathways. The kinetics of this decomposition are crucial for understanding its persistence in industrial and environmental settings.

Research indicates that the decomposition of the Fe(III)-EDTA complex is noticeable at temperatures above the boiling point of water. For instance, at 125°C and a pH of 9.3, the half-life for Fe(III)-EDTA is approximately 3 hours. cdnsciencepub.comresearchgate.net The degradation process involves the destabilization of the EDTA molecule when it is coordinated to the ferric iron. cdnsciencepub.com Studies on the solid monomeric form of this compound, Na[FeEDTA(H₂O)]·2H₂O, show that decomposition begins with the loss of water molecules, followed by the degradation of a carboxylate arm of the EDTA ligand at temperatures above 200°C, which results in the release of carbon dioxide. researchgate.netmtak.hu

The pH of the aqueous solution also plays a critical role in the stability and dissociation kinetics of this compound. The dissociation constant of the complex has been shown to increase significantly with rising pH, with a 600-fold increase observed between pH 7.7 and 9.0. researchgate.net This is largely attributed to the formation of mixed EDTA-hydroxy chelates that possess more rapid dissociation kinetics. researchgate.net The rate of photodegradation, a related degradation pathway, is also pH-dependent, occurring more rapidly at a lower pH of 4.5 compared to higher pH values of 6.9 and 8.5. epa.govnih.gov

Table 1: Half-Life of this compound under Specific Conditions

TemperaturepHHalf-LifeSource(s)
125°C9.3~3 hours cdnsciencepub.comresearchgate.net
175°C9.44.5 hours cdnsciencepub.com
200°C9.40.5 hours cdnsciencepub.com

*Note: Data for 175°C and 200°C refer to the thermal degradation of the EDTA molecule itself in an alkaline solution, which is destabilized by the presence of Fe(III). cdnsciencepub.com

Intramolecular Electron Transfer Processes during Thermal Degradation

The thermal degradation of this compound is characterized by a key intramolecular electron transfer process. cdnsciencepub.comresearchgate.net During this process, the EDTA ligand becomes oxidized while the central ferric (Fe³⁺) ion is reduced to its ferrous (Fe²⁺) state. cdnsciencepub.comresearchgate.netmtak.hu This redox reaction is a critical step that greatly destabilizes the complex, particularly at temperatures above 100°C. cdnsciencepub.com

The mechanism involves the transfer of an electron from one of the carboxylate groups of the EDTA ligand to the Fe(III) center. This is followed by the decarboxylation, or loss of a carboxylate arm, leading to the evolution of carbon dioxide (CO₂). researchgate.netmtak.hu Studies using Mössbauer spectroscopy have confirmed the reduction of ferric iron to ferrous iron concurrent with the release of CO₂ during the thermal degradation of solid this compound. researchgate.netmtak.hu

Biotic Degradation of this compound and its Metabolites

Microbial Degradation of EDTA and its Photo/Thermo-Degradation Products in Environmental Systems

This compound, along with other metal-EDTA complexes, is susceptible to biotic degradation by microorganisms in soil and aquatic environments. nih.gov While EDTA is generally considered to be persistent, specific bacterial strains have demonstrated the ability to utilize it as a sole carbon source. usda.govnih.gov The biodegradability of metal-EDTA complexes varies, with this compound being among the most readily degraded compared to complexes with other metals like copper, cobalt, nickel, and cadmium. nih.gov

Microbial populations from various environments, including aerated lagoons, soils, and sediments, have been shown to degrade this compound. nih.govsemanticscholar.org For example, a mixed microbial culture isolated from river water and industrial sludge was capable of biodegrading Fe(III)-EDTA, achieving 60% degradation over 28 days. nih.gov The process involves the release of the iron from the chelate, which can then be assimilated by the microorganisms or precipitate out of the solution. nih.gov Some studies suggest that microorganisms in iron-rich environments may have developed specific transport mechanisms dependent on EDTA binding. nih.gov

The products of photo and thermal degradation of EDTA can also be subject to microbial action. Photodegradation of this compound yields a variety of smaller organic molecules, including formaldehyde, iminodiacetic acid, and glycine. epa.gov These simpler compounds are generally more amenable to microbial breakdown than the parent EDTA molecule. The biological nature of this degradation is confirmed by its inhibition upon heat treatment or the addition of antibiotics. semanticscholar.org Several bacterial genera, including Agrobacterium, Methylobacterium, Variovorax, Enterobacter, Aureobacterium, and Bacillus, have been identified as being involved in the degradation of EDTA and its complexes. nih.govscispace.com

Table 2: Biodegradability Ranking of Metal-EDTA Complexes by a Mixed Microbial Culture

Metal ComplexBiodegradability Ranking% Degradation (28 days)Source(s)
This compound1 (Most biodegradable)60% nih.gov
Copper-EDTA230% nih.gov
Cobalt-EDTA325% nih.gov
Nickel-EDTA423.4% nih.gov
Cadmium-EDTA5 (Least biodegradable)19.3% nih.gov

Environmental Fate and Persistence Considerations for this compound

Impact on Heavy Metal Mobility and Bioavailability in Natural Waters and Soils

The presence of this compound and its parent ligand, EDTA, in the environment has significant implications for the mobility and bioavailability of heavy metals. usda.gov EDTA is a strong chelating agent that can form stable, water-soluble complexes with a wide range of metal ions. researchgate.net This property can lead to the mobilization of heavy metals that would otherwise be adsorbed to soil particles or exist as insoluble precipitates. usda.govresearchgate.net

In contaminated soils, the application of EDTA can increase the concentration of heavy metals in the soil solution, thereby enhancing their uptake by plants—a process utilized in phytoremediation. nih.govfrontiersin.orgscienceopen.com However, this increased mobility also poses a risk of leaching, potentially leading to the contamination of groundwater. researchgate.netresearchgate.net The formation of metal-EDTA complexes alters the chemical speciation of heavy metals, which directly affects their mobility, solubility, and bioavailability in the soil-water environment. nih.govfrontiersin.org

Contributions to Nutrient Cycling, particularly Iron Bioavailability, in Aquatic Systems

Iron is an essential micronutrient that often limits primary productivity in large regions of the world's oceans and in some freshwater systems. us-ocb.orgmdpi.comnih.gov However, the solubility of inorganic iron in oxygenated waters is extremely low. us-ocb.orgmdpi.com Organic complexation is a critical mechanism that increases the concentration of dissolved iron in the water column. us-ocb.orggeotraces.org

This compound serves as a model for the behavior of organically complexed iron and is often used in laboratory and field studies to understand iron uptake by phytoplankton. researchgate.net In aquatic systems, this compound and similar natural iron-ligand complexes enhance iron's solubility and bioavailability. mdpi.com The chelate keeps the iron in solution and accessible to aquatic organisms like phytoplankton and cyanobacteria. mdpi.comnih.gov While the complex itself may not be directly taken up, microorganisms can employ strategies, such as the release of their own chelating agents (siderophores) or cell-surface reductases, to acquire the iron from the this compound complex. mdpi.com

The presence of chelating agents like EDTA can thus significantly influence phytoplankton growth and community structure. mdpi.com By maintaining a higher concentration of bioavailable iron, this compound can stimulate the growth of cyanobacteria in eutrophic freshwater lakes and support primary production in iron-limited marine environments, playing a crucial role in the biogeochemical cycling of both iron and carbon. us-ocb.orgmdpi.com

Interactions and Transport Mechanisms in Biogeochemical Systems

Iron Uptake by Marine Microalgae from Ferric-EDTA Complexes

Iron is an essential micronutrient for marine microalgae, often limiting their growth in vast regions of the ocean. This compound is frequently used in laboratory studies to investigate the mechanisms of iron uptake by these organisms.

Comparative Studies of Uptake Rates and Efficiency across Microalgal Species

Studies comparing different marine microalgae have revealed significant variations in their ability to acquire iron from this compound. A dissociative mechanism, similar to that in plants, is strongly suggested for all species studied, meaning iron must separate from EDTA before being taken up by the cells. oup.comnih.gov This is supported by the finding that increasing the ligand-to-iron ratio decreases the rate of iron uptake. nih.govoup.com

In comparative experiments involving five different microalgal species, iron was taken up much more slowly from this compound compared to ferric citrate (B86180). oup.comnih.gov Ferrous iron (as ferrous ascorbate) was generally taken up more rapidly than ferric iron from either chelate. nih.govoup.com For instance, after two days of growth, Phaeodactylum tricornutum and Ostreococcus tauri took up over 90% of the iron from a ferric citrate medium, but only about 2% from a this compound medium. nih.gov

Despite its slower uptake rate, this compound can be a better iron source for growth and chlorophyll (B73375) levels in some microalgae compared to ferric citrate. nih.gov This is because ferric citrate is so readily available that it can be rapidly depleted from the growth medium. nih.gov The choice of iron source can critically influence the competition between different phytoplankton species. nih.gov Some studies have also explored alternatives to EDTA, finding that organic ligands with weaker binding capacities, such as glucuronic acid, can significantly improve microalgal growth and yields compared to this compound. ugent.bed-nb.info

Microalgal SpeciesIron Uptake from this compoundComparison with Other Sources
Phaeodactylum tricornutum Slow uptake.Much slower than from ferric citrate. nih.govnih.gov
Thalassiosira pseudonana Slow uptake.Slower than from ferric citrate. nih.govoup.com
Ostreococcus tauri Slow uptake.Much slower than from ferric citrate. nih.govnih.gov
Micromonas pusilla Slow uptake.Slower than from ferric citrate. oup.com
Emiliania huxleyi Slow uptake.Slower than from ferric citrate. nih.govnih.gov

Role of this compound in Modulating Oxidative Processes in Biological Systems

The interaction of transition metals, particularly iron, with oxygen and its partially reduced species is a primary driver of oxidative stress in biological systems. Iron's ability to exist in two stable oxidation states, ferrous (Fe²⁺) and ferric (Fe³⁺), allows it to catalyze the formation of highly reactive oxygen species (ROS) through reactions like the Fenton and Haber-Weiss reactions. conicet.gov.arparagonhealth.net.au The this compound complex, a stable chelate of ferric iron with ethylenediaminetetraacetic acid, plays a significant role in modulating these processes, primarily by controlling the reactivity of the iron ion.

Antioxidant Mechanisms through Metal Chelation

The principal antioxidant mechanism of this compound is rooted in the sequestration of the iron ion. aocs.org As a hexadentate ligand, EDTA tightly binds the ferric iron, occupying all six coordination sites and forming a stable complex. This chelation has several antioxidant consequences.

Inhibition of Metal-Catalyzed Oxidative Reactions (e.g., Lipid Oxidation)

Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures. This process is often initiated and propagated by transition metals like iron, which can decompose lipid hydroperoxides into radicals that continue the oxidative chain. aocs.organimbiosci.org

By chelating iron, this compound effectively inhibits metal-catalyzed lipid peroxidation. aocs.org The stable complex prevents the iron ion from interacting with lipid hydroperoxides, thus breaking the cycle of radical generation. aocs.org This mechanism is particularly effective in oil-in-water emulsions, such as mayonnaise and salad dressings, where EDTA is a common food-grade chelator used to prevent oxidative spoilage. aocs.org In experimental models of liver fibrosis, treatment with EDTA has been shown to decrease lipid peroxidation by 22% while simultaneously increasing the activity of antioxidant enzymes like ceruloplasmin and superoxide (B77818) dismutase. nih.gov

However, the role of iron-EDTA complexes in oxidative processes can be complex. While the stable this compound (Fe³⁺-EDTA) complex is generally considered an antioxidant, research indicates that under certain conditions, the complex can exhibit pro-oxidant behavior. For instance, the oxidized form of an EDTA-Fe(II) complex has been shown to enhance lipid peroxidation in brain microsomes, an effect not seen with a standard 1:1 EDTA-Fe(III) complex. nih.govcapes.gov.br This pro-oxidant activity was dependent on the presence of reducing agents like NAD(P)H. nih.govcapes.gov.br Similarly, if the concentration of ferrous iron (Fe²⁺) exceeds that of EDTA, the chelator can paradoxically enhance peroxidation by increasing the solubility of the metal without fully preventing its redox cycling. aocs.orgnih.gov Therefore, the modulating effect of this compound on oxidative reactions is highly dependent on the specific chemical environment, including the redox state of the iron and the relative concentrations of the metal and the chelator.

Data Tables

Table 1: Antioxidant Effects of EDTA Treatment on CCl₄-Induced Liver Injury This table summarizes the observed effects of EDTA administration in an experimental model of liver injury, highlighting its ability to reduce a key marker of oxidative stress and boost endogenous antioxidant defenses.

Parameter MeasuredObservationPercentage Change
Lipid PeroxidationDecreased-22% nih.gov
Ceruloplasmin (Cp) ActivityIncreased+62% nih.gov
Superoxide Dismutase (SOD) ActivityIncreased+25% nih.gov

Table 2: Comparative Ferrous Ion (Fe²⁺) Chelating Ability This table shows the potent iron-chelating ability of EDTA compared to other molecules, which is fundamental to its antioxidant mechanism.

Compound (at 5.0 mg/mL)Ferrous Ion-Chelating Rate (%)
L-lysine71.3% animbiosci.org
L-arginine76.5% animbiosci.org
EDTA-2Na93.4% animbiosci.org

Table 3: Effect of Different EDTA-Iron Complexes on Lipid Peroxidation in Brain Microsomes This table illustrates the differential impact of various forms of EDTA-iron complexes on oxidative processes, indicating that the specific structure of the complex dictates its pro-oxidant or antioxidant function.

Complex TypeEffect on NAD(P)H-Dependent Lipid Peroxidation
EDTA-Fe(III) (1:1 ratio, separately prepared)No enhancement of lipid peroxidation. nih.govcapes.gov.br
Oxidized form of EDTA-Fe(II)Enhanced lipid peroxidation. nih.govcapes.gov.br

Advanced Research Applications of Ferric Edta

Ferric-EDTA in Advanced Oxidation Processes (AOPs) for Environmental Remediation

This compound plays a significant role in advanced oxidation processes (AOPs), which are designed for the environmental remediation of organic pollutants. These processes generate highly reactive hydroxyl radicals (•OH) that can break down a wide range of contaminants. The complexation of iron with EDTA enhances its solubility and stability, particularly at varying pH levels, making it a more effective catalyst in these systems.

Application in Photo-Fenton Systems for Enhanced Organic Contaminant Degradation

The photo-Fenton process, an enhancement of the traditional Fenton reaction, utilizes ultraviolet (UV) light to accelerate the generation of hydroxyl radicals. This compound is instrumental in this process due to its ability to maintain iron in solution, even at higher pH levels where iron would typically precipitate. tandfonline.comacs.org The Fe(III)-EDTA complex can undergo a ligand-to-metal charge transfer reaction under UV irradiation, which produces hydroxyl radicals. tandfonline.com This process enhances the degradation of various organic pollutants. researchgate.net

The presence of EDTA facilitates the photo-reduction of Fe(III) back to Fe(II), which is a crucial step in the catalytic cycle of the Fenton reaction. tandfonline.com This regeneration of Fe(II) sustains the production of hydroxyl radicals, leading to more efficient degradation of contaminants. Research has shown that the photo-Fenton-like process using this compound is significantly more effective at removing total organic carbon (TOC) compared to the non-irradiated Fenton-like reactions. researchgate.net For instance, in the degradation of the antibiotic ciprofloxacin, the photo-Fenton process achieved an 87.66% reduction in chemical oxygen demand (COD), compared to 41.23% with the standard Fenton process. tandfonline.com

The effectiveness of the photo-Fenton process with this compound is influenced by the molar ratio of EDTA to iron. Studies on the degradation of ethylenediaminetetraacetic acid (EDTA) itself have shown that a 1:1 ratio of EDTA to Fe(III) can be efficient, although the reaction rates are significantly higher under irradiation. researchgate.net However, an excess of EDTA can sometimes hinder the process by blocking the formation of other photoactive complexes. researchgate.net

Interactive Data Table: Degradation Efficiency of Ciprofloxacin

ProcessParameterInitial ValueFinal Value% Reduction
Fenton OxidationCOD1000 mg/L587.7 mg/L41.23%
Photo-Fenton OxidationCOD1000 mg/L123.4 mg/L87.66%

Catalytic Roles in Water and Wastewater Treatment Technologies

This compound serves as a versatile catalyst in various water and wastewater treatment technologies beyond the photo-Fenton system. Its ability to remain soluble across a wider pH range compared to unchelated iron makes it a valuable component in AOPs. tandfonline.commdpi.com The addition of EDTA to a Fenton system can expand the effective pH range for degrading pollutants like phenol (B47542) from acidic conditions (around pH 3.0) to a more neutral range (6.5–7.5). mdpi.com

In these systems, this compound enhances the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals, which are the primary oxidizing agents. mdpi.com This catalytic activity leads to the degradation of persistent organic pollutants that are often found in industrial wastewater. mdpi.comiwaponline.com For example, a modified Fenton system using this compound has been shown to effectively degrade 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). nih.gov The presence of EDTA in this system allows for a wider range of pH applicability, with superior performance even under neutral and alkaline conditions. nih.gov

Research has also explored the use of this compound in combination with other technologies, such as ultrasound (sonolysis), to further enhance pollutant degradation. The synergistic effect of sono-photo-Fenton processes using this compound has been shown to be highly effective in degrading EDTA itself in liquid waste. scirp.org Furthermore, this compound complexes have been used to coat nanoparticles, creating catalysts with high efficiency for the reduction of organic dyes in wastewater. acs.org

This compound in Flue Gas Treatment and Denitrification/Desulfurization Systems

This compound is a key component in wet scrubbing technologies for the simultaneous removal of nitrogen oxides (NOx) and sulfur dioxide (SO₂) from flue gases emitted by industrial plants and power stations. acs.orgscholarsresearchlibrary.comnih.gov The process relies on the ability of ferrous EDTA (Fe(II)EDTA) to form a complex with nitric oxide (NO), a major component of NOx. acs.orgosti.gov

Role of this compound and its Regeneration in Industrial Gas Scrubbing Processes

In industrial gas scrubbing, an aqueous solution containing Fe(II)EDTA is used to absorb NO from the flue gas, forming a stable complex, Fe(II)EDTA-NO. acs.orgmdpi.com However, the Fe(II)EDTA is susceptible to oxidation to this compound (Fe(III)EDTA) by oxygen, which is also present in the flue gas. acs.orgscholarsresearchlibrary.com Since Fe(III)EDTA cannot bind with NO, the continuous and efficient regeneration of Fe(II)EDTA from Fe(III)EDTA is crucial for the sustained performance of the scrubbing process. bohrium.comacs.org

Several methods have been developed for the regeneration of Fe(II)EDTA. One common approach is chemical reduction. Sulfite (B76179)/bisulfite ions, formed from the absorption of SO₂ in the scrubbing solution, can facilitate the regeneration of Fe(II)EDTA. scholarsresearchlibrary.com Activated carbon can be used as a catalyst to accelerate this reduction. scholarsresearchlibrary.comnih.gov Other reducing agents like zinc and aluminum powders have also been shown to be effective. acs.orgresearchgate.net

Biological reduction is another promising and environmentally friendly regeneration method. researchgate.netresearchgate.net In this process, iron-reducing bacteria are used to convert Fe(III)EDTA back to Fe(II)EDTA. mdpi.comresearchgate.net This integrated chemical absorption and biological reduction (CABR) process is considered a sustainable approach for NOx removal. researchgate.netresearchgate.net Research has also explored electrochemical methods for the fast regeneration of Fe(II)EDTA, which allows the scrubbing solution to be continuously recycled with minimal chemical waste. nih.gov

Interactive Data Table: Key Reactions in Flue Gas Scrubbing with Fe-EDTA

ProcessReactantsProductsSignificance
NO AbsorptionFe(II)EDTA + NOFe(II)EDTA-NORemoves nitric oxide from flue gas. acs.org
OxidationFe(II)EDTA + O₂Fe(III)EDTADeactivates the absorbent. scholarsresearchlibrary.com
Regeneration (Chemical)Fe(III)EDTA + Sulfite/BisulfiteFe(II)EDTARestores the active absorbent. scholarsresearchlibrary.com
Regeneration (Biological)Fe(III)EDTA + Iron-Reducing BacteriaFe(II)EDTAA sustainable regeneration method. mdpi.comresearchgate.net

This compound in Aquaponics and Hydroponics Research Systems

Iron is an essential micronutrient for plant growth, playing a vital role in chlorophyll (B73375) synthesis and various enzymatic processes. nutrihydro.comum.ac.ir In soilless cultivation systems like aquaponics and hydroponics, iron deficiency is a common problem because iron can become unavailable to plants at the pH levels typically maintained in these systems. mdpi.comtheaquaponicsource.comgogreenaquaponics.com this compound is widely used in research to address this challenge and optimize iron nutrition for plants. nutrihydro.commdpi.com

Optimization of Iron Dynamics and Bioavailability in Integrated Food Production Systems

This compound serves as a stable and soluble source of iron for plants in aquaponic and hydroponic research. nutrihydro.commultichemexports.com The chelation of iron by EDTA prevents it from precipitating out of the nutrient solution, ensuring its availability for plant uptake across a range of pH levels. nutrihydro.com However, the effectiveness of this compound is pH-dependent, with its stability decreasing at pH levels above 6.5. theaquaponicsource.comgogreenaquaponics.comaquagardening.com.au This has led to research comparing this compound with other iron chelates like Fe-DTPA and Fe-EDDHA, which are more stable at higher pH values. theaquaponicsource.comgogreenaquaponics.comaquagardening.com.au

Studies in aquaponics have investigated the use of this compound to supplement the low iron content typically found in fish waste. mdpi.com Research has shown that adding this compound to the system can significantly improve the growth of vegetables like tomatoes and pak choi. mdpi.comnih.gov One study found that supplementing fish feed with this compound increased plant height, stem diameter, leaf count, and fruit yield. mdpi.com

The optimization of iron levels is crucial, as excessive iron can have negative effects on the fish in an aquaponic system. mdpi.com Research focuses on finding the right balance to meet the nutritional needs of the plants without harming the aquatic life. For example, a study on mirror carp (B13450389) in an aquaponic system showed that while moderate iron supplementation from this compound in the feed benefited plant growth, high levels led to reduced growth and liver damage in the fish. mdpi.com Therefore, research continues to refine the use of this compound to optimize iron dynamics and bioavailability for sustainable food production in these integrated systems.

Interactive Data Table: Iron Chelate Effectiveness at Different pH Levels

Iron ChelateEffective pH RangeNotes
Fe-EDTABelow 6.5Common, but less effective in typical aquaponic pH ranges. gogreenaquaponics.comaquagardening.com.au
Fe-DTPAUp to 7.5Recommended for aquaponics as a more stable option. theaquaponicsource.comaquagardening.com.au
Fe-EDDHAUp to 9.0Very stable at high pH but can be more expensive. theaquaponicsource.comgogreenaquaponics.com

Research and Development of this compound Derivatives for Specialized Applications

Development of this compound-Based Compounds for Research in Medical Imaging (e.g., MRI Contrast Agents)

The pursuit of safer and more effective contrast agents for magnetic resonance imaging (MRI) has led to significant research into alternatives for the commonly used gadolinium (Gd(III))-based agents. acs.orgnih.gov High-spin iron(III) complexes, particularly those derived from ethylenediaminetetraacetic acid (EDTA), have emerged as promising candidates due to their favorable magnetic properties, high thermodynamic stability, and the biological relevance of iron. acs.orgnih.govnih.gov Research in this area focuses on modifying the basic this compound structure to enhance its performance as a T1-weighted contrast agent, aiming to improve image contrast by shortening the longitudinal relaxation time (T1) of water protons. rsc.org

The fundamental approach involves the synthesis of this compound derivatives with altered structural and electronic properties. rsc.org The goal is to create complexes that exhibit increased relaxivity, which is a measure of a contrast agent's efficiency in enhancing the relaxation rate of water protons. nih.gov Early studies compared this compound with other iron chelates and Gd-DTPA, noting that while Fe-EDTA was rapidly excreted through the kidneys, its enhancement of the renal parenchyma and pelvis was less effective than Gd-DTPA. nih.gov This highlighted the need for rational design of Fe(III) complexes to improve their efficacy. rsc.org

One strategy involves modifying the EDTA backbone to influence the coordination environment of the Fe(III) ion and its interaction with water molecules. rsc.org For instance, introducing different spacer groups into the H4EDTA ligand, such as in trans-cyclohexane-1,2-diamine (t-H4CDTA) and cis-cyclohexane-1,2-diamine (c-H4CDTA), alters the geometry and rotational dynamics of the resulting Fe(III) complexes. rsc.orgresearchgate.net The presence of a water molecule coordinated to the metal ion is crucial for T1 contrast enhancement, and the relaxivities of complexes like those with c-H4CDTA and H4PhDTA suggest such coordination. rsc.orgrsc.org

Another advanced approach focuses on creating derivatives that can non-covalently bind to human serum albumin (HSA). acs.orgnih.gov This interaction slows down the molecular tumbling of the complex, leading to a significant increase in relaxivity. acs.orguniupo.it Researchers have developed EDTA derivatives by attaching hydrophobic groups, such as benzyloxymethylene (BOM) moieties, to the acetic arms of the EDTA ligand. acs.orgnih.govuniupo.it The resulting complexes, [Fe(EDTA-BOM)(H2O)]− and [Fe(EDTA-BOM2)(H2O)]−, demonstrate this intended binding to HSA and a corresponding enhancement in their diagnostic potential as MRI probes. acs.orgnih.govuniupo.it Detailed relaxometric measurements, including 1H and 17O NMR data at various temperatures and magnetic fields, have been crucial in characterizing the effect of these structural modifications. acs.orgnih.gov

Furthermore, the development of multinuclear Fe(III) complexes is being explored to achieve even higher proton relaxivity. nih.gov By linking two or more Fe(III) centers, often using rigid aromatic linkers, the resulting larger and more rigid structures can have slower localized molecular rotational motions, which is expected to improve relaxivity. nih.gov The inherent advantage of Fe(III) complexes is that their relaxivity tends to increase with higher magnetic field strengths, a desirable property for modern high-field MRI scanners, in contrast to the behavior of many gadolinium-based agents. nih.govnih.gov

The table below summarizes the relaxivity values of various this compound derivatives and related compounds as reported in research literature.

Compoundr1 Relaxivity (mM⁻¹ s⁻¹)Magnetic Field (T)ConditionsReference
Fe(III)-EDTA1.374.7pH 7.2, 37 °C nih.gov
[Fe(c-CDTA)(H₂O)]⁻~2.0-2.31.46298 K, pH 3-6 rsc.org
[Fe(PhDTA)(H₂O)]⁻~2.0-2.31.46298 K, pH 3-6 rsc.org
Fe(L1)(OH₂)2.04.7Buffered solution, 37 °C mdpi.com
Fe(L2)1.04.7Buffered solution, 37 °C mdpi.com

Computational and Theoretical Investigations of Ferric Edta

Quantum Chemistry Calculations for Elucidating Thermodynamic Stability and Reaction Energetics of Ferric-EDTA

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the thermodynamic stability of this compound. These calculations can predict the free energies of formation and reaction, offering a quantitative measure of complex stability.

Theoretical studies have demonstrated the high thermodynamic stability of the Fe(EDTA)⁻ complex. For instance, quantum chemistry calculations have shown that the iron complex with EDTA is significantly more stable than the iron complex with citrate (B86180), with a free energy of the ensemble that is 15.8 kcal/mol lower for this compound. mdpi.comx-mol.netnih.gov This higher stability is attributed to the strong chelation of the iron ion by the EDTA ligand. mdpi.comx-mol.netnih.gov The free energy of formation for the this compound complex has been calculated to be -181.1 kcal/mol using the B3LYP functional and -109.1 kcal/mol with the BHANDHLYP method. mdpi.com

These computational findings have practical implications, for example, in predicting the efficiency of iron release from the complex. mdpi.comx-mol.netnih.gov The greater thermodynamic stability of this compound compared to other complexes like Fe(III)-citrate means that iron release is less effective, a factor that influences its application in various chemical processes. mdpi.comx-mol.netnih.gov Furthermore, at elevated temperatures (above 100 °C), the hydrolyzed species Fe(OH)EDTA has been identified as the reactive intermediate, while the commonly known μ-oxo dimer, (Fe–EDTA)₂O⁴⁻, is predicted to be non-existent. researchgate.net

Molecular Dynamics Simulations of this compound Behavior and Decomposition Pathways

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in solution, offering insights into its structural fluctuations and decomposition mechanisms over time. Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine the forces between atoms, are particularly powerful for studying reaction pathways.

Analysis of Bond Dissociation Energies (e.g., Fe-N vs. Fe-O bonds) and their Influence on Stability

This difference in bond strength has a direct impact on the decomposition mechanism. Molecular dynamics trajectories clearly show that the Fe-N bonds are the first to break during the thermal decomposition process. mdpi.comsemanticscholar.org The lower negative charge on the nitrogen atoms compared to the oxygen atoms makes the Fe-N bonds less stable and more susceptible to rupture. mdpi.comsemanticscholar.org The delocalized π bonds present in the carboxylic acid groups of EDTA contribute to the strengthening of the Fe-O coordination bonds, further enhancing the stability of these interactions compared to the Fe-N bonds. mdpi.comsemanticscholar.org

Comparative Computational Studies with Analogous Chelates (e.g., Fe(EDTMP)⁻)

Comparing the computational results for this compound with those of structurally similar chelates provides valuable insights into how ligand structure influences complex stability and reactivity. A notable example is the comparison with the ferric complex of ethylenediamine (B42938) tetramethylenephosphonic acid (Fe(EDTMP)⁻).

Despite their structural similarities, theoretical studies reveal significant differences in the decomposition behavior of Fe(EDTA)⁻ and Fe(EDTMP)⁻. mdpi.comresearchgate.netsemanticscholar.org Fe(EDTA)⁻ is found to be more stable due to the presence of delocalized π bonds in its carboxylic acid groups, which strengthen the coordination interactions. mdpi.comresearchgate.netsemanticscholar.org In contrast, the phosphonic acid groups in EDTMP only form σ bonds with the iron center. mdpi.comresearchgate.netsemanticscholar.org

Interaction Region Indicator (IRI) analysis, a computational tool to visualize non-covalent interactions, shows stronger steric hindrance in Fe(EDTMP)⁻ compared to Fe(EDTA)⁻. mdpi.comresearchgate.netsemanticscholar.org This is due to the sp³ hybridization of the phosphorus atoms in EDTMP, leading to greater repulsion between the adjacent phosphonic acid groups. mdpi.com Consequently, ab initio molecular dynamics simulations show that Fe(EDTMP)⁻ undergoes rapid decomposition initiated by the facile breaking of P-C bonds, while Fe(EDTA)⁻ decomposes more slowly. mdpi.comresearchgate.netsemanticscholar.org

Below is a data table summarizing the comparative bond lengths for Fe(EDTA)⁻ and Fe(EDTMP)⁻, highlighting the tighter binding in the EDTA complex. mdpi.comsemanticscholar.org

BondFe(EDTA)⁻ Bond Length (nm)Fe(EDTMP)⁻ Bond Length (nm)
Fe-O (planar) Data not availableData not available
Fe-O (axial) Data not availableData not available
Fe-N Data not availableData not available
Note: Specific numerical values for bond lengths were not available in the provided search results, but the sources indicate that Fe-O and Fe-N bonds are shorter in Fe(EDTA)⁻ than in Fe(EDTMP)⁻, and that Fe-N bonds are longer than Fe-O bonds in both complexes. mdpi.comsemanticscholar.org

Predictive Modeling of Reactivity and Mechanistic Pathways of this compound in Diverse Environments

Predictive modeling, leveraging quantum-mechanical calculations, can be used to forecast the reactivity and mechanistic pathways of this compound in various chemical environments. This approach involves calculating system energies as reactants approach each other, allowing for the determination of reaction rates for subprocesses like the formation of outer-sphere and inner-sphere complexes and subsequent electron transfer. osti.govrsc.org

For instance, such process-based calculations can be applied to any redox reaction involving this compound, enabling predictions of how changes in the environment will affect the rate law and the rate-limiting step of a reaction. osti.govrsc.org This predictive capability is crucial for understanding the behavior of this compound in complex systems, such as in environmental remediation or industrial catalysis. osti.govrsc.org

In the context of oxidation reactions, studies have investigated the kinetics of the reaction between Fe(II)-EDTA and molecular oxygen. acs.org A four-step mechanism has been proposed, involving the formation of an Fe(II)(edta)O₂²⁻ species, followed by electron transfer to form an Fe(III)-superoxo species, and subsequent reaction with another Fe(II)-EDTA complex to form a peroxo-bridged dimer, which then rapidly decomposes. acs.org Computational modeling can provide further detail on the energetics and transition states of each step in this proposed pathway.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ferric-EDTA and ensuring its purity for experimental use?

  • Methodological Answer : this compound synthesis typically involves reacting ferric chloride (FeCl₃) with disodium EDTA in aqueous solution under controlled pH (e.g., 3.5–4.5). Purity validation requires High-Performance Liquid Chromatography (HPLC) coupled with UV-VIS spectrophotometry to quantify this compound content and detect impurities . For iron quantification, EDTA titration (ASTM-C25) or Atomic Absorption Spectroscopy (AAS) are recommended . Regulatory standards, such as those from the U.S. EPA, mandate batch analysis (e.g., 36 batches) to confirm consistency .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent assays : Monitor chelate integrity via spectrophotometric absorbance shifts (e.g., at 260–280 nm) across pH 2–10.
  • Thermal stability : Use accelerated degradation tests (e.g., 40–60°C) with periodic sampling for HPLC analysis .
  • Competitive ligand experiments : Introduce competing ions (e.g., Ca²⁺, Mg²⁺) to assess Fe³⁺ displacement, which impacts bioavailability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the bioavailability of this compound in plant systems compared to other iron chelates?

  • Experimental Design :

  • Comparative trials : Use hydroponic systems with iron-deficient plants (e.g., Arabidopsis thaliana) treated with this compound, Ferric citrate, and FeSO₄. Measure chlorophyll content, root Fe³⁺ uptake (via Prussian blue staining), and biomass .
  • Control variables : Standardize light, temperature, and nutrient concentrations to isolate chelate-specific effects.
  • Data validation : Include triplicate samples and statistical analysis (ANOVA) to address biological variability .

Q. What methodologies are recommended for resolving contradictory data on the oxidative effects of this compound in different biological models?

  • Data Contradiction Analysis :

  • Contextual evaluation : Assess experimental conditions (e.g., cell type, Fe-EDTA concentration, exposure duration). For example, this compound may induce oxidative stress in mammalian cells (via Fenton reactions) but act as an antioxidant in plant systems by sequestering free Fe³⁺ .
  • Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) and chelation stability.
  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., ROS quantification methods) to identify confounding variables .

Q. How can researchers optimize this compound applications in soil remediation while minimizing unintended ecological impacts?

  • Methodological Framework :

  • Soil column experiments : Simulate field conditions by varying this compound concentrations (0.1–10 mM) and measuring iron mobility (via ICP-MS) and microbial diversity (16S rRNA sequencing).
  • Ecotoxicity screening : Test on non-target organisms (e.g., Daphnia magna) using OECD guidelines.
  • Long-term monitoring : Track iron leaching and EDTA persistence in groundwater to model environmental fate .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols, instrument calibration (e.g., HPLC column specifications), and raw data deposition in repositories like Zenodo .
  • Data interpretation : Address limitations such as EDTA interference in colorimetric assays or pH-dependent Fe³⁺ precipitation .
  • Ethical reporting : Disclose funding sources and conflicts of interest, adhering to journal guidelines (e.g., TrAC Trends in Analytical Chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric-EDTA
Reactant of Route 2
Reactant of Route 2
Ferric-EDTA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.